2-(bromo-ethoxycarbonyl-methyl)-benzoic acid ethyl ester
Overview
Description
2-(bromo-ethoxycarbonyl-methyl)-benzoic acid ethyl ester is an organic compound that belongs to the class of esters It is characterized by the presence of a benzoate group attached to an ethyl ester, which is further substituted with a bromo and ethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(bromo-ethoxycarbonyl-methyl)-benzoic acid ethyl ester typically involves the esterification of 2-(1-bromo-2-ethoxy-2-oxoethyl)benzoic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(bromo-ethoxycarbonyl-methyl)-benzoic acid ethyl ester can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide (DMF).
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid under reflux conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, e.g., azides or thiols.
Hydrolysis: 2-(1-bromo-2-ethoxy-2-oxoethyl)benzoic acid and ethanol.
Reduction: 2-(1-bromo-2-ethoxyethyl)benzoate.
Scientific Research Applications
2-(bromo-ethoxycarbonyl-methyl)-benzoic acid ethyl ester has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential precursor for the development of pharmaceutical compounds.
Material Science: Utilized in the synthesis of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of 2-(bromo-ethoxycarbonyl-methyl)-benzoic acid ethyl ester involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group in substitution reactions, while the ester and carbonyl groups participate in hydrolysis and reduction reactions. These interactions are facilitated by the electronic properties of the benzoate and ethoxy groups, which stabilize the transition states and intermediates.
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-2-(2-methoxyethoxy)ethane
- Ethyl 2-bromobenzoate
Comparison
2-(bromo-ethoxycarbonyl-methyl)-benzoic acid ethyl ester is unique due to the presence of both bromo and ethoxy substituents, which confer distinct reactivity patterns compared to similar compounds. For instance, 1-Bromo-2-(2-methoxyethoxy)ethane lacks the benzoate group, making it less versatile in certain synthetic applications. Ethyl 2-bromobenzoate, on the other hand, does not have the ethoxy group, limiting its reactivity in nucleophilic substitution reactions.
Properties
IUPAC Name |
ethyl 2-(1-bromo-2-ethoxy-2-oxoethyl)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrO4/c1-3-17-12(15)10-8-6-5-7-9(10)11(14)13(16)18-4-2/h5-8,11H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMRQDZQVZWPPEF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1C(C(=O)OCC)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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